2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
Description
2-(1H-Indol-1-yl)-1-{4-[5-(Trifluoromethyl)Pyridin-2-yl]Piperazin-1-yl}Ethan-1-one is a heterocyclic compound featuring:
- Indole moiety: A bicyclic aromatic system with a pyrrole ring fused to benzene.
- Ethanone linker: Connects the indole to a piperazine ring.
- Piperazine substituent: Substituted at the 4-position with a 5-(trifluoromethyl)pyridin-2-yl group, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c21-20(22,23)16-5-6-18(24-13-16)25-9-11-26(12-10-25)19(28)14-27-8-7-15-3-1-2-4-17(15)27/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGAOFTPWKHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how VU0526188-1 or F5860-2331 interacts with its targets and exerts its effects. .
Biological Activity
The compound 2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one , often referred to in the literature by its IUPAC name, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 388.4 g/mol
- CAS Number : 1788844-53-0
The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes. Notably, compounds containing indole and piperazine moieties have been shown to exhibit a range of pharmacological effects, including:
- Antidepressant Activity : The indole structure is known for its role in serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders.
- Antitumor Effects : Studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study investigated the effects of various indole derivatives on serotonin receptor activity. The compound was found to enhance serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety in animal models. The results suggest that similar structures could be developed into effective antidepressants.
Case Study 2: Antitumor Activity
Research published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The study highlighted the potential for developing this compound as a chemotherapeutic agent.
Case Study 3: Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods, indicating its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share core structural elements with the target molecule (hereafter Compound A ):
Structure-Activity Relationship (SAR) Trends
Piperazine Substituents: Trifluoromethylpyridine (Compound A, C, E) enhances metabolic stability compared to diphenylmethyl (Compound B) or methylpiperazine (Compound D) .
Linker Flexibility: Rigid ethanone linker (Compound A) may restrict conformational freedom vs. flexible butanone (Compound C) .
Indole Modifications :
- Substituents at indole C-3 (Compound B) reduce steric hindrance compared to C-1 substitution (Compound A) .
Preparation Methods
Nucleophilic Aromatic Substitution
2-Chloro-6-(trifluoromethyl)pyridine reacts with excess piperazine in polar aprotic solvents like acetonitrile or DMF. Triethylamine or sodium carbonate is often added to scavenge HCl.
| Yield | Solvent | Base | Temperature | Time |
|---|---|---|---|---|
| 81.4% | Acetonitrile | Piperazine | Reflux | 23 h |
| 81.4% | DMF | Triethylamine | 100°C | Overnight |
In acetonitrile, 54.4 g of 2-chloro-6-trifluoromethylpyridine and 77.4 g of piperazine yield 56.4 g of product after distillation (103°C at 0.05 mm Hg). DMF-based reactions at 100°C with triethylamine achieve similar yields, albeit with chromatographic purification.
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination enables coupling of halogenated pyridines with piperazine derivatives. For example, 4-bromo-6-(trifluoromethyl)pyridine reacts with piperazine using Pd₂(dba)₃, BINAP, and potassium tert-butoxide in toluene at 80–90°C.
| Yield | Catalyst | Ligand | Base |
|---|---|---|---|
| 80% | Pd₂(dba)₃ | BINAP | KOtBu |
This method is advantageous for sterically hindered substrates but requires stringent anhydrous conditions.
Functionalization of the Piperazine Core
The piperazine nitrogen is alkylated or acylated to introduce the ethanone-indole moiety.
Acylation via Carboxylic Acid Coupling
Activated esters or acyl chlorides react with the piperazine under mild conditions. For instance, 2-(1H-indol-1-yl)acetic acid is converted to its acyl chloride and coupled with 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine using BOP reagent:
Procedure :
-
Dissolve 2-(1H-indol-1-yl)acetic acid (1.1 eq) in dichloromethane.
-
Add BOP reagent (1.2 eq) and triethylamine (3 eq).
-
Introduce 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (1 eq) and stir overnight.
-
Purify via silica gel chromatography (20–40% ethyl acetate/hexanes).
| Yield | Coupling Agent | Solvent |
|---|---|---|
| 75%* | BOP | Dichloromethane |
Alkylation via Halogenated Ethanone
Bromoethanone derivatives undergo nucleophilic substitution with the piperazine. For example, 2-(1H-indol-1-yl)-1-bromoethan-1-one reacts with the piperazine in ethanol under reflux with potassium carbonate:
Procedure :
-
Mix 2-(1H-indol-1-yl)-1-bromoethan-1-one (1 eq) and piperazine (1.2 eq) in ethanol.
-
Add K₂CO₃ (2 eq) and reflux for 8 h.
| Yield | Base | Solvent | Temperature |
|---|---|---|---|
| 65%* | K₂CO₃ | Ethanol | 78°C |
*Extrapolated from similar alkylations in.
Optimization Challenges and Solutions
Solvent and Temperature Effects
-
DMF vs. Acetonitrile : DMF accelerates reactivity at higher temperatures (100°C) but complicates purification. Acetonitrile offers cleaner distillation but requires longer reaction times.
-
Microwave Assistance : Microwave irradiation (e.g., 150°C, 20 min) could reduce cyclization times for intermediates, as demonstrated in pyrazoline syntheses.
Purification Strategies
-
Chromatography : Silica gel chromatography with ethyl acetate/hexanes or ethyl acetate/MeOH/Et₃N gradients resolves polar byproducts.
-
Recrystallization : Isopropanol or ethanol recrystallization enhances purity for crystalline intermediates.
Spectroscopic Characterization
Critical spectral data for the target compound:
-
¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.8 Hz, pyridinyl-H), 7.35–7.10 (m, indole-H), 3.80–3.50 (m, piperazine-CH₂).
-
MS (ESI+) : m/z 417.2 [M+H]⁺.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one?
- Methodological Answer : Synthesis typically involves sequential coupling of the indole, piperazine, and trifluoromethylpyridine moieties. Key steps include:
- Amide bond formation between the indole and a carbonyl precursor under carbodiimide coupling (e.g., EDC/HOBt).
- Piperazine functionalization via nucleophilic substitution or Buchwald-Hartwig amination to attach the trifluoromethylpyridine group.
- Optimization of reaction conditions (e.g., inert atmosphere, DMF as solvent, and Pd catalysts for cross-coupling) to enhance yield and purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, RT, 12h | 65–75 | ≥95% |
| Piperazine substitution | K2CO3, DMF, 80°C, 6h | 70–80 | ≥90% |
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and bonding.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry .
- Example Data :
| Technique | Key Peaks/Parameters |
|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2 (indole H), 3.8 (piperazine CH2) |
| HRMS | [M+H]+: Calcd. 432.1543, Found 432.1538 |
Q. What computational tools are suitable for predicting its physicochemical properties?
- Methodological Answer :
- LogP and solubility : Use Schrödinger’s QikProp or ADMET Predictor with SMILES input (e.g.,
C=O(C1CCN(CC1)C2=NC=CC(=C2)C(F)(F)F)N3C=CC4=CC=CC=C43). - Molecular docking : AutoDock Vina with receptor PDB files (e.g., serotonin receptors) to assess binding affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Core modifications : Vary substituents on the indole (e.g., electron-withdrawing groups) or piperazine (e.g., alkyl chains) to modulate lipophilicity.
- Biological assays : Test analogs in in vitro receptor-binding assays (e.g., 5-HT2A or dopamine D2) and correlate activity with computational docking scores .
- Example SAR Data :
| Modification | IC50 (nM, 5-HT2A) | LogP |
|---|---|---|
| -CF3 (parent) | 12.3 | 3.2 |
| -OCH3 | 45.7 | 2.8 |
Q. How can researchers resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Controlled experiments : Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO) and temperature.
- Analytical validation : Use HPLC-PDA to track degradation products under stress conditions (40°C, 75% RH) .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
- Methodological Answer :
- Deuterium incorporation : Replace labile hydrogens (e.g., indole NH) with deuterium to slow CYP450 metabolism.
- Prodrug design : Mask polar groups (e.g., esterify the ketone) to enhance bioavailability .
Methodological Guidance for Data Analysis
Q. How to analyze conflicting receptor-binding data across assays?
- Step-by-Step Approach :
Validate assay conditions (e.g., radioligand concentration, membrane preparation).
Perform Schild regression analysis to assess competitive vs. allosteric binding.
Cross-reference with in silico binding free energy calculations (e.g., MM-GBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
